
苯乙基三氟硼酸钾
描述
Potassium phenethyltrifluoroborate is an organoboron compound with the chemical formula C8H10BF3K. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions.
科学研究应用
Potassium phenethyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
作用机制
Target of Action
Potassium phenethyltrifluoroborate is a special class of organoboron reagents . It is primarily used in Suzuki–Miyaura-type reactions . The primary targets of Potassium phenethyltrifluoroborate are the C=C bonds in unsaturated alkyl- or aryltrifluoroborates .
Mode of Action
Potassium phenethyltrifluoroborate interacts with its targets by undergoing a process called epoxidation . This process involves the addition of an oxygen atom to the C=C bonds in unsaturated alkyl- or aryltrifluoroborates . The epoxidation of these bonds proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
The action of Potassium phenethyltrifluoroborate affects the biochemical pathways involved in the formation of C–C bonds . It serves as a reagent in a vast array of C–C bond-forming reactions . The compound’s action on these pathways leads to the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Pharmacokinetics
It is known that the compound is moisture- and air-stable , which suggests that it may have good stability and bioavailability under various conditions.
Result of Action
The result of Potassium phenethyltrifluoroborate’s action is the formation of new C–C bonds . This is a crucial step in many organic synthesis reactions and is particularly important in Suzuki–Miyaura-type reactions . The compound’s ability to undergo epoxidation with full conversion and selectivity allows for the efficient formation of these bonds without degradation of the boron functionality .
Action Environment
The action of Potassium phenethyltrifluoroborate is influenced by environmental factors such as moisture and air. The compound is moisture- and air-stable , which means it can maintain its efficacy and stability under various environmental conditions. This makes Potassium phenethyltrifluoroborate a versatile reagent in organic synthesis reactions .
生化分析
Biochemical Properties
Potassium phenethyltrifluoroborate plays a significant role in biochemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The trifluoroborate group in potassium phenethyltrifluoroborate is highly nucleophilic, making it an effective reagent in these reactions. It can interact with palladium catalysts, enhancing the efficiency of the coupling process .
Cellular Effects
Potassium phenethyltrifluoroborate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, potassium phenethyltrifluoroborate can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, potassium phenethyltrifluoroborate exerts its effects through binding interactions with biomolecules. The trifluoroborate group can form stable complexes with metal ions, which can then interact with enzymes and other proteins. This binding can result in enzyme inhibition or activation, depending on the specific context. Furthermore, potassium phenethyltrifluoroborate can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium phenethyltrifluoroborate can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that potassium phenethyltrifluoroborate can have lasting effects on cellular function, particularly in in vitro studies. These effects include sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of potassium phenethyltrifluoroborate vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At high doses, potassium phenethyltrifluoroborate can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on the organism .
Metabolic Pathways
Potassium phenethyltrifluoroborate is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and metabolite levels. The compound can also affect the activity of enzymes involved in the synthesis and degradation of nucleic acids and proteins. These interactions can lead to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, potassium phenethyltrifluoroborate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. This distribution can influence its overall activity and effectiveness .
Subcellular Localization
Potassium phenethyltrifluoroborate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these subcellular regions. For example, potassium phenethyltrifluoroborate may localize to the nucleus, where it can influence gene expression and DNA repair processes .
准备方法
Synthetic Routes and Reaction Conditions
Potassium phenethyltrifluoroborate can be synthesized through a multi-step process. One common method involves the reaction of phenethylboronic acid with potassium hydrogen fluoride in the presence of methanol. The reaction typically proceeds as follows:
Preparation of Phenethylboronic Acid: Phenethylmagnesium chloride reacts with trimethyl borate to form phenethylboronic acid.
Formation of Potassium Phenethyltrifluoroborate: Phenethylboronic acid is then treated with potassium hydrogen fluoride in methanol at low temperatures to yield potassium phenethyltrifluoroborate.
Industrial Production Methods
While specific industrial production methods for potassium phenethyltrifluoroborate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
Potassium phenethyltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts, such as palladium acetate and triphenylphosphine, are often used in cross-coupling reactions.
Solvents: Common solvents include toluene, methanol, and tetrahydrofuran (THF).
Bases: Bases like potassium carbonate are used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura reactions, the primary products are biaryl compounds.
相似化合物的比较
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium phenethyltrifluoroborate is unique due to its phenethyl group, which provides distinct reactivity and selectivity in chemical reactions compared to other trifluoroborates. Its stability and compatibility with various reaction conditions make it a valuable reagent in organic synthesis .
属性
IUPAC Name |
potassium;trifluoro(2-phenylethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZVPVAYKGJPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635695 | |
| Record name | Potassium trifluoro(2-phenylethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329976-74-1 | |
| Record name | Borate(1-), trifluoro(2-phenylethyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329976-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(2-phenylethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 329976-74-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)


![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)
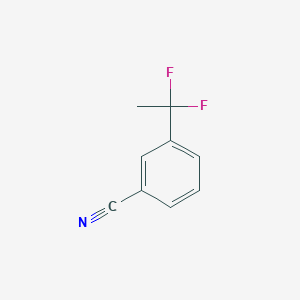


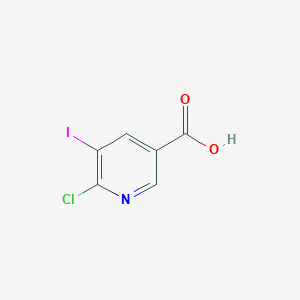
![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)
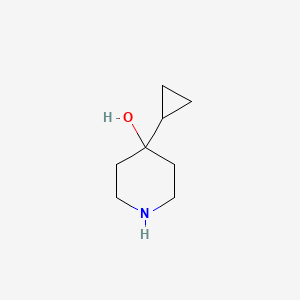

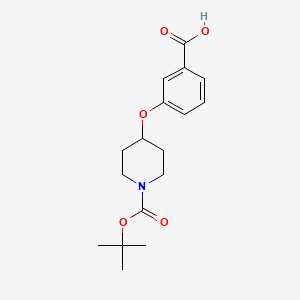
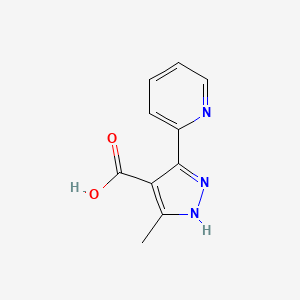
![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)
